5-((2-((4-Chlorophenyl)sulfanyl)-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
The compound 5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl, nitrophenyl, and sulfanyl groups, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with a chlorophenyl sulfanyl nitrophenyl aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-[2-(dodecylsulfanyl)-5-nitrophenyl]methylidene]acetohydrazide
- 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-[2-(dodecylsulfanyl)-5-nitrophenyl]methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibits unique structural features, such as the thiazolidinone core and the specific arrangement of functional groups. These features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H13ClN2O3S3 |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O3S3/c1-2-20-17(22)16(27-18(20)25)10-11-9-13(21(23)24)5-8-15(11)26-14-6-3-12(19)4-7-14/h3-10H,2H2,1H3 |
InChI Key |
XIGIDHMVXJDZBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)SC1=S |
Origin of Product |
United States |
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